

A Technical Guide to the IUPAC Nomenclature of Cyclopentadecane and Its Derivatives

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Compound of Interest

Compound Name: Cyclopentadecane

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules as they apply to **cyclopentadecane**, a 15-carbon macrocyclic alkane, and its substituted derivatives. A systematic and unambiguous naming convention is paramount in chemical research and drug development for precise communication, database searching, and regulatory submissions.

Core IUPAC Principles for Naming Substituted Cycloalkanes

The nomenclature of substituted cycloalkanes, including **cyclopentadecane**, is governed by a hierarchical set of rules designed to produce a unique name for any given structure.^{[1][2][3]}

1.1. Identifying the Parent Structure

The primary decision in naming is to identify the parent hydrocarbon.^{[4][5]}

- **Ring as Parent:** The cycloalkane is the parent structure if it has more carbon atoms than any single acyclic (straight-chain) substituent attached to it.^[6] For a single substituent, no locant (number) is needed as it is assumed to be at position 1.^{[7][8]}
- **Chain as Parent:** If an alkyl chain substituent has more carbons than the ring, the cycloalkane is treated as a substituent (cycloalkyl group) on the alkane chain.^{[4][6]}

- **Equal Carbons:** If a single alkyl chain substituent and the ring have the same number of carbons, the ring is designated as the parent structure.^[4]

1.2. Numbering the **Cyclopentadecane** Ring

When multiple substituents are present, the carbon atoms of the **cyclopentadecane** ring must be numbered to assign locants to each substituent.^{[1][5]}

- **Lowest Locant Rule:** Numbering begins on a substituted carbon and proceeds around the ring (clockwise or counter-clockwise) to give the substituents the lowest possible set of locants.^{[1][4][7][8]} The "lowest set" is determined at the first point of difference when comparing possible numbering schemes.^[1]
- **Alphabetical Priority:** If a choice remains after applying the lowest locant rule, the substituent that comes first alphabetically is assigned to the lower number.^{[1][7][8]}
- **Multiple Substituents:** For rings with three or more substituents, the numbering must result in the lowest possible sum of locants.^{[1][6]}

1.3. Assembling the Name

The final name is constructed by listing the substituents in alphabetical order, each preceded by its locant.^{[1][7]} Prefixes such as 'di-', 'tri-', and 'tetra-' are used for multiple identical substituents but are ignored for alphabetization purposes.^{[1][7]}

Application to **Cyclopentadecane** Derivatives

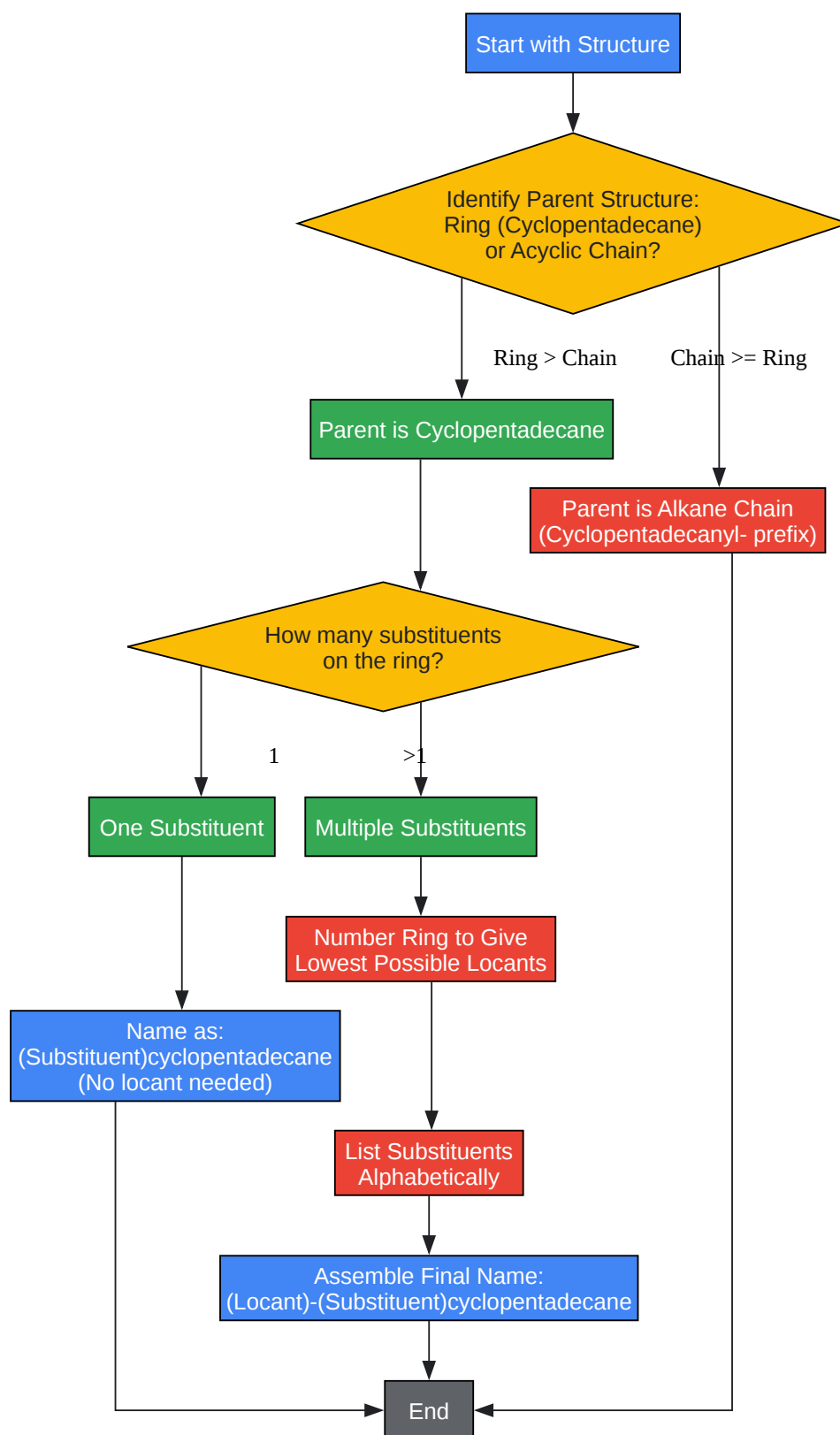
Cyclopentadecane is a cycloalkane with the molecular formula $C_{15}H_{30}$.^[9] The principles outlined above are directly applicable to its derivatives.

- **Monosubstituted:** A **cyclopentadecane** ring with a single ethyl group is named **Ethylcyclopentadecane**. No number is required.
- **Disubstituted:** For a **cyclopentadecane** ring with a methyl and an ethyl group, numbering starts at the ethyl-substituted carbon (position 1) and proceeds towards the methyl group to give it the lowest possible locant. The name is constructed alphabetically, for example, **1-Ethyl-3-methylcyclopentadecane**.

- **Functional Groups:** When functional groups are present, their priority dictates the suffix of the name and the numbering of the ring.^{[10][11]} For example, an alcohol (-OH) group has higher priority than an alkyl group.^[6] A **cyclopentadecane** ring with a hydroxyl group becomes Cyclopentadecanol, with the hydroxyl-bearing carbon designated as position 1.

Logical Workflow for Nomenclature

The decision-making process for naming a substituted **cyclopentadecane** can be visualized as a logical workflow.



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Caption: Logical workflow for IUPAC naming of substituted **cyclopentadecanes**.

Stereochemistry in Cyclopentadecane Derivatives

For molecules with stereocenters, stereochemical descriptors such as cis/trans or (R)/(S) are essential components of the IUPAC name.[\[12\]](#)

- **cis/trans Isomerism:** Used to describe the relative positions of substituents on the ring.[\[12\]](#) [\[13\]](#) For example, in cis-1,2-dimethyl**cyclopentadecane**, the methyl groups are on the same side of the ring plane.
- **(R)/(S) Configuration:** The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the absolute configuration ((R) or (S)) to each chiral center. This descriptor, enclosed in parentheses, precedes the name, for example, (1R, 2S)-1-bromo-2-ethyl**cyclopentadecane**.

Quantitative Data of Cyclopentadecane Derivatives

The physical properties of **cyclopentadecane** derivatives are influenced by their structure, including the nature and position of substituents. While a comprehensive database is beyond the scope of this guide, the table below presents data for the parent compound and a key derivative.

Compound Name	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Boiling Point (°C)
Cyclopentadecane	C ₁₅ H ₃₀	210.40	61-63	296
Cyclopentadecanone	C ₁₅ H ₂₈ O	224.38	65-67	120 (at 2 mmHg)

Data sourced from publicly available chemical databases.

Experimental Protocol: Synthesis of Cyclopentadecanone

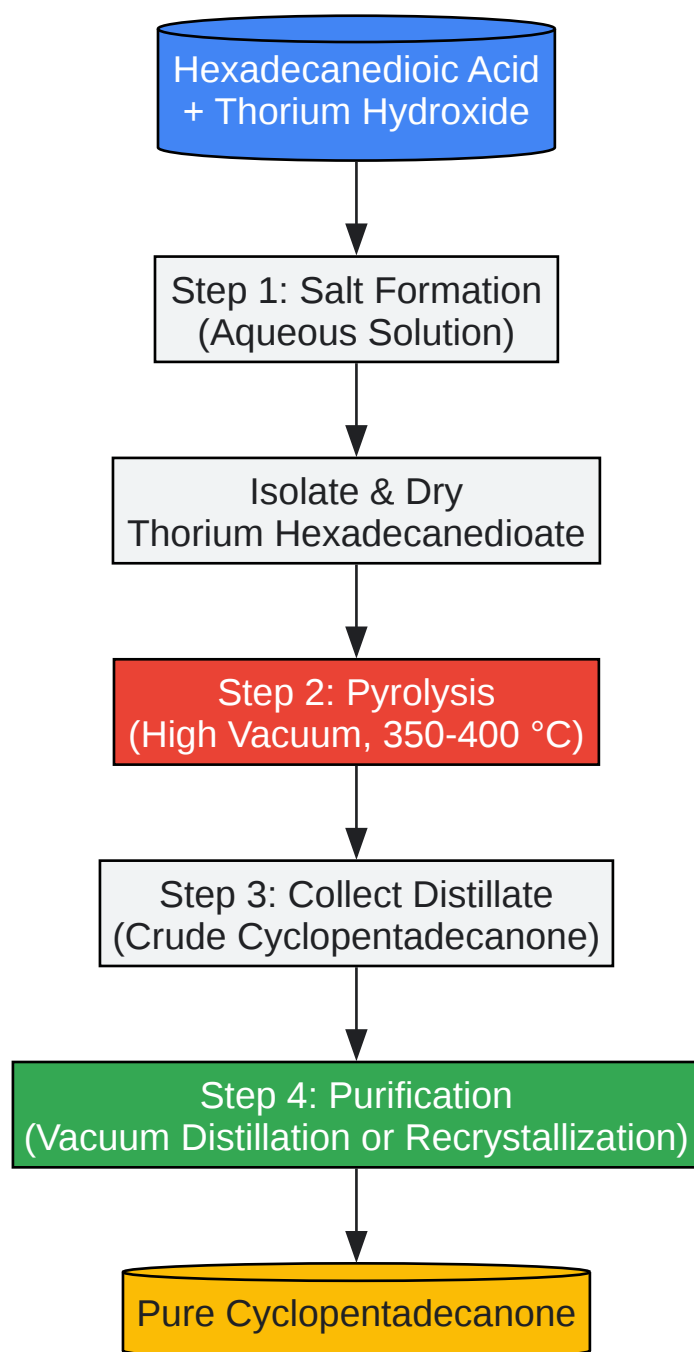
Cyclopentadecanone (also known by its trade name Exaltone®) is a valuable synthetic musk used in the fragrance industry. One common laboratory-scale synthesis is the Ruzicka large-

ring synthesis, involving the pyrolysis of the thorium salt of a dicarboxylic acid.

Methodology: Ruzicka Cyclization for Cyclopentadecanone

- **Salt Formation:** Hexadecanedioic acid is neutralized with a stoichiometric amount of thorium hydroxide or carbonate in an aqueous solution. The resulting thorium hexadecanedioate salt is then isolated by filtration and thoroughly dried.
- **Pyrolysis:** The finely powdered, dry thorium salt is placed in a distillation apparatus. It is heated under a high vacuum (e.g., <1 mmHg) to its decomposition temperature (typically 350-400 °C).
- **Cyclization and Distillation:** The thermal decomposition results in the formation of cyclopentadecanone and thorium carbonate. The cyclopentadecanone, being volatile under these conditions, distills from the reaction mixture and is collected.
- **Purification:** The crude distillate is typically purified by fractional distillation under reduced pressure or by recrystallization from a suitable solvent like ethanol to yield pure cyclopentadecanone.

The workflow for this synthesis can be visualized as follows.



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Caption: Experimental workflow for the synthesis of cyclopentadecanone.

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